molecular formula C4H8Cl2Si B167822 Dichloroethylvinylsilane CAS No. 10138-21-3

Dichloroethylvinylsilane

Cat. No. B167822
CAS RN: 10138-21-3
M. Wt: 155.09 g/mol
InChI Key: JPBGVRDEQPIMFO-UHFFFAOYSA-N
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Description

Dichloroethylvinylsilane is a chemical compound used in the synthesis of various materials . It is also known as Methylvinyldichlorosilane .


Synthesis Analysis

Dichloroethylvinylsilane can be synthesized by cohydrolysis of dichloroethylvinylsilane and chlorotrimethylsilane . The synthesis process involves chemical reactions that lead to the formation of the desired product .


Molecular Structure Analysis

The molecular formula of Dichloroethylvinylsilane is C4H8Cl2Si . This indicates that it contains four carbon atoms, eight hydrogen atoms, two chlorine atoms, and one silicon atom .


Physical And Chemical Properties Analysis

Dichloroethylvinylsilane is a highly flammable liquid and vapor . It has a molecular weight of 155.098 . More detailed physical and chemical properties were not found in the search results.

Scientific Research Applications

Synthesis of Hexamethylpoly(ethylvinylsiloxanes)

Dichloroethylvinylsilane is used in the synthesis of linear α,α,α,ω,ω,ω-hexamethylpoly(ethylvinylsiloxanes). These are synthesized through the cohydrolysis of dichloroethylvinylsilane and chlorotrimethylsilane. These compounds have viscosities similar to those of linear poly(dimethylsiloxanes) but with somewhat higher activation energies for viscous flow. Also, derivatives of dichloroethylvinylsilane have been prepared and studied for their properties (Andrianov & Kurasheva, 1957).

Carbosilane Dendritic Macromolecules

Dichloroethylvinylsilane plays a role in the synthesis of carbosilane dendritic macromolecules. These macromolecules are grown from a tetrahedral central core using tetravinylsilane as the core molecule and dichloromethylsilane for propagation. Dichloroethylvinylsilane is used in the synthesis stages involving hydrosilylation and nucleophilic replacement reactions (Zhou & Roovers, 1993).

Synthesis of Si-B-C-N Ceramic Precursors

Dichloroethylvinylsilane is used as a starting material for the synthesis of Si−B−C−N−H polymers. It is reacted with ammonia to yield silazanes or with cyanamide to form silylcarbodiimides. These reactions are almost quantitative and result in oligomeric or polymeric compounds (Müller et al., 2002).

Optoelectronic Applications of Polysiloxanes

Polysiloxanes, synthesized using dichloroethylvinylsilane, have applications in optoelectronics. They are advantageous due to their good solubility in organic solvents, film-forming ability, and resistance to thermal, chemical, and irradiation degradations. They are used in devices like organic light-emitting diodes (OLEDs), solar cells, electrical memories, and liquid crystalline materials (Ren & Yan, 2016).

Hydroboration of Polymethylvinylsilane for Silicon Boron Carbide Ceramics

Dichloroethylvinylsilane is involved in synthesizing polymethylvinylsilanes, which are then hydroborated to produce silicon boron carbide ceramics. This process involves the dechlorination of dichlorodimethylsilane and dichlormethylvinylsilane with sodium in toluene, followed by hydroboration (Riedel et al., 1993).

Chemical Resistance of Polydimethylsiloxane

Dichloroethylvinylsilane contributes to the chemical resistance of polydimethylsiloxane (PDMS) in microfluidic devices. When PDMS treated with dichloroethylvinylsilane undergoes thermal treatment, it shows reduced swelling and enhanced endurance in extracting media like dichloromethane (Lee et al., 2013).

Safety And Hazards

Dichloroethylvinylsilane is a hazardous chemical. It is highly flammable and causes severe skin burns and eye damage . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to wear protective gloves/clothing/eye protection/face protection when handling it .

properties

IUPAC Name

dichloro-ethenyl-ethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8Cl2Si/c1-3-7(5,6)4-2/h3H,1,4H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPBGVRDEQPIMFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[Si](C=C)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8Cl2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80871199
Record name Dichloroethylvinylsilane
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dichloroethylvinylsilane

CAS RN

10138-21-3
Record name Dichloroethenylethylsilane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10138-21-3
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Record name Dichloroethylvinylsilane
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Silane, dichloroethenylethyl-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Dichloroethylvinylsilane
Source EPA DSSTox
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Record name Dichloroethylvinylsilane
Source European Chemicals Agency (ECHA)
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Record name DICHLOROETHYLVINYLSILANE
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
KA Andrianov, NA Kurasheva - Bulletin of the Academy of Sciences of the …, 1957 - Springer
… By variation of the molar ratio of dichloroethylvinylsilane to chlorotrimethylsilane, we … It should be noted that, irrespective of the proportion of dichloroethylvinylsilane taken, the main …
Number of citations: 3 link.springer.com
WF Shostakovsky, DA Kochkin - Bulletin of the Academy of Sciences of the …, 1956 - Springer
… Preparation of dichloroethylvinylsilane by the vinylation of dichloroethysilane, Acetylene was passed into the tube containing alUmina-supported palladium from a cylinder, and 84.5 g …
Number of citations: 3 link.springer.com
MF Shostakovsky, DA Kochkin… - Bulletin of the Academy of …, 1957 - Springer
… Fractionation gave the following compounds: 1) 112.6 g of dichloroethylsilane; 2) 91.0 g (33.0% on the amount of dichloroethylsilane that reacted) of dichloroethylvinylsilane, bp 118.5-…
Number of citations: 1 link.springer.com
RCC Si - Journal of General Chemistry of the USSR in English …, 1977 - Consultants Bureau
Number of citations: 0

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